7-(benzyloxy)-6-ethyl-3-(4-fluorophenyl)-4H-chromen-4-one
Description
7-(Benzyloxy)-6-ethyl-3-(4-fluorophenyl)-4H-chromen-4-one is a synthetic chromenone derivative characterized by a benzopyran-4-one core with three key substituents:
- Position 6: Ethyl group (modulates steric and electronic properties).
- Position 7: Benzyloxy group (a protective group that increases stability and alters solubility).
This compound belongs to the flavonoid-like family, which is widely studied for pharmacological activities, including anticancer, anti-inflammatory, and enzyme-modulating effects .
Properties
CAS No. |
328018-90-2 |
|---|---|
Molecular Formula |
C24H19FO3 |
Molecular Weight |
374.411 |
IUPAC Name |
6-ethyl-3-(4-fluorophenyl)-7-phenylmethoxychromen-4-one |
InChI |
InChI=1S/C24H19FO3/c1-2-17-12-20-23(13-22(17)27-14-16-6-4-3-5-7-16)28-15-21(24(20)26)18-8-10-19(25)11-9-18/h3-13,15H,2,14H2,1H3 |
InChI Key |
DBOXJVAJMBFYPH-UHFFFAOYSA-N |
SMILES |
CCC1=CC2=C(C=C1OCC3=CC=CC=C3)OC=C(C2=O)C4=CC=C(C=C4)F |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(benzyloxy)-6-ethyl-3-(4-fluorophenyl)-4H-chromen-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzyloxy group: This step involves the reaction of the chromen-4-one intermediate with benzyl chloride in the presence of a base such as potassium carbonate.
Introduction of the ethyl group: This can be accomplished through alkylation reactions using ethyl halides.
Introduction of the 4-fluorophenyl group: This step typically involves a Suzuki-Miyaura coupling reaction between the chromen-4-one intermediate and a 4-fluorophenylboronic acid derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
7-(benzyloxy)-6-ethyl-3-(4-fluorophenyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The benzyloxy and ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions can be carried out using reagents like halides, nucleophiles, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 7-(benzyloxy)-6-ethyl-3-(4-fluorophenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The table below compares substituents and molecular properties of 7-(benzyloxy)-6-ethyl-3-(4-fluorophenyl)-4H-chromen-4-one with similar chromenones:
Key Observations :
- Benzyloxy vs. Hydroxy Groups : The benzyloxy group in the target compound improves metabolic stability compared to hydroxylated analogs like daidzein, which are prone to glucuronidation .
- Fluorophenyl vs. Hydroxyphenyl : The 4-fluorophenyl group enhances lipophilicity and may improve blood-brain barrier penetration compared to daidzein’s 4-hydroxyphenyl .
Pharmacological Activities
- Anticancer Potential: Fluorinated chromenones, such as the target compound, show promise in modulating breast cancer resistance proteins (BCRP) due to their structural resemblance to genistein, a known BCRP inhibitor .
- Anti-Anaphylactic Agents: Chromenones with alkoxy substituents (e.g., benzyloxy) exhibit improved bioavailability in preclinical models compared to hydroxylated derivatives .
Structural and Crystallographic Analysis
- Hydrogen Bonding: Unlike daidzein, which forms intermolecular hydrogen bonds via hydroxyl groups, the target compound’s benzyloxy group may engage in π-π stacking, as seen in similar fluorophenyl-substituted chromenones .
- Software Tools : Crystal structures of analogs (e.g., ’s compound) were refined using SHELXL and visualized via OLEX2, highlighting the role of substituents in molecular packing .
Biological Activity
7-(benzyloxy)-6-ethyl-3-(4-fluorophenyl)-4H-chromen-4-one is a synthetic compound belonging to the chromone family, characterized by a unique combination of functional groups that contribute to its diverse biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C24H19FO3, with a molecular weight of approximately 378.41 g/mol. The compound features:
- Benzyloxy group at the 7th position
- Ethyl group at the 6th position
- 4-Fluorophenyl group at the 3rd position
These substitutions enhance its lipophilicity and biological activity, making it a candidate for pharmacological applications.
The biological activity of this compound can be attributed to several mechanisms:
1. Antioxidant Activity:
The compound exhibits significant free radical scavenging properties, reducing oxidative stress by donating hydrogen atoms or electrons. This activity is crucial in preventing cellular damage associated with various diseases .
2. Anti-inflammatory Activity:
It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways.
3. Anticancer Activity:
Research indicates that this compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function, thereby inhibiting tumor growth .
Inhibitory Effects on Enzymes
Recent studies have evaluated the inhibitory effects of this compound on various enzymes:
| Enzyme Target | IC50 Value (μM) | Mechanism |
|---|---|---|
| MAO-B | 0.51 | Competitive inhibition |
| BChE | 7.00 | Selective inhibition |
| AChE | >50% residual activity at 10 μM | Weak inhibition |
These findings suggest that the compound acts as a selective inhibitor for MAO-B and BChE, which are relevant targets in neurodegenerative diseases like Alzheimer's .
Toxicity Studies
In vitro toxicity assessments on Vero cells indicated that this compound was nontoxic up to concentrations of 100 μg/mL, which is significantly higher than its effective concentrations in biological studies. This suggests a favorable safety profile for potential therapeutic applications .
Comparative Analysis with Similar Compounds
The uniqueness of this compound is evident when compared to structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 7-(benzyloxy)-3-phenoxy-4H-chromen-4-one | Benzyloxy and phenoxy groups | Potential enzyme inhibitor |
| 6-Ethyl-3-(3-fluorophenyl)-7-hydroxychromen | Hydroxyl group addition | Enhanced solubility |
| 7-benzyloxy-2,3-dimethyl-4H-chromene | Dimethyl substitution | Increased lipophilicity |
The combination of benzyloxy and fluorophenyl groups in this compound enhances its potential for further functionalization in drug discovery efforts.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7-(benzyloxy)-6-ethyl-3-(4-fluorophenyl)-4H-chromen-4-one, and how can reaction conditions be systematically optimized?
- Methodological Answer : A multi-step approach involving nucleophilic substitution and cyclization is commonly employed. For example, analogous chromenone derivatives are synthesized using 4-fluorophenyl precursors, KCO as a base, and DMF as a solvent under reflux . Experimental design frameworks, such as split-plot randomized block designs, can optimize variables (e.g., temperature, solvent polarity, catalyst loading) while minimizing confounding factors . Yield and purity should be monitored via HPLC or LC-MS, with iterative adjustments to reaction parameters.
Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation of molecular geometry, bond angles, and substituent orientation. For instance, SCXRD data for related chromenones reveal deviations in puckering parameters (e.g., envelope conformations in six-membered rings) and dihedral angles between aromatic systems . Complementary techniques include H/C NMR for functional group verification and high-resolution mass spectrometry (HRMS) for molecular weight confirmation.
Advanced Research Questions
Q. How do substituents (e.g., benzyloxy, 4-fluorophenyl) influence the compound’s electronic properties and intermolecular interactions?
- Methodological Answer : Electron-withdrawing groups like -F on the phenyl ring reduce electron density in the chromenone core, altering UV-Vis absorption spectra. Benzyloxy groups enhance steric bulk, affecting packing efficiency in crystalline states. Hydrogen bonding networks (e.g., N–H⋯O or O–H⋯O) can be mapped via SCXRD to identify stabilizing interactions, as seen in structurally similar compounds with intramolecular S(6) ring motifs . Computational modeling (DFT) can quantify substituent effects on frontier molecular orbitals.
Q. What experimental strategies resolve contradictions in spectral data, such as discrepancies between predicted and observed NMR chemical shifts?
- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., rotational barriers in benzyloxy groups) or solvent-dependent conformational changes. Variable-temperature NMR can detect slow exchange processes, while 2D NMR (e.g., NOESY) identifies through-space correlations. For crystallographic ambiguities, Rietveld refinement or alternative space group assignments should be tested .
Q. How can hydrogen bonding and crystal packing be engineered to modulate the compound’s solubility or stability?
- Methodological Answer : Co-crystallization with hydrogen bond acceptors (e.g., carboxylic acids) or solvents (e.g., methanol) can disrupt dense packing, improving solubility. For example, molecular adducts stabilized by N–H⋯O bonds in related chromenones form hexagonal crystal lattices with enhanced thermal stability . Solvent-drop grinding or polymorph screening (via slurry experiments) can identify metastable forms with tailored physicochemical properties.
Q. What mechanistic insights explain byproduct formation during synthesis, and how can selectivity be improved?
- Methodological Answer : Byproducts often arise from competing O- vs. C-alkylation or incomplete cyclization. Reaction monitoring via in-situ IR or inline UV spectroscopy identifies intermediate species. Adjusting base strength (e.g., switching from KCO to CsCO) or using phase-transfer catalysts can enhance regioselectivity, as demonstrated in analogous chromenone syntheses .
Experimental Design & Data Analysis
Q. How should researchers design experiments to evaluate the environmental fate or bioactivity of this compound?
- Methodological Answer : Follow frameworks like Project INCHEMBIOL, which integrate (i) physicochemical property profiling (logP, pKa), (ii) abiotic/biotic degradation assays, and (iii) multi-tiered bioassays (cell-based to ecosystem-level) . For bioactivity studies, dose-response curves and molecular docking (e.g., using AutoDock Vina) can prioritize targets, while QSAR models relate substituent effects to activity .
Q. What statistical methods are appropriate for analyzing variability in synthetic yields or crystallographic data?
- Methodological Answer : Multivariate ANOVA or mixed-effects models account for nested variables (e.g., batch effects, operator variability). For crystallographic data, R-factor analysis and Bayesian refinement reduce overfitting in SCXRD datasets . Principal component analysis (PCA) can correlate substituent electronic parameters (Hammett σ) with reaction outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
